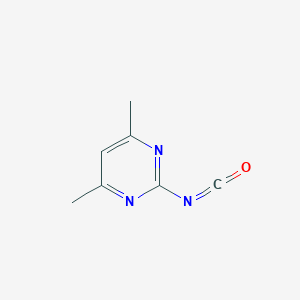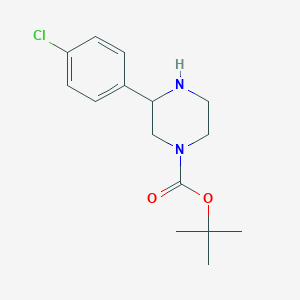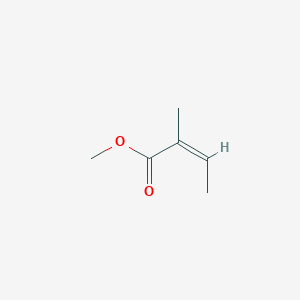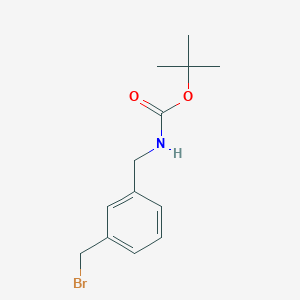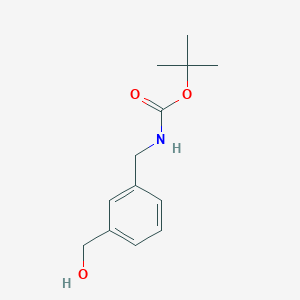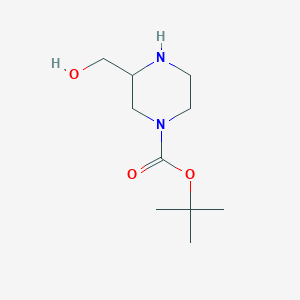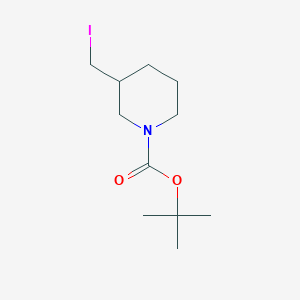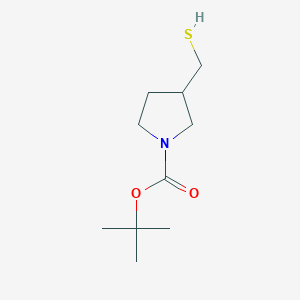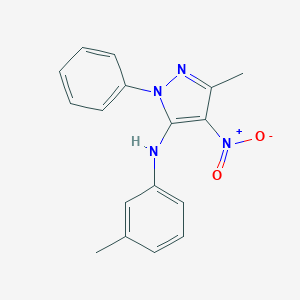
3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. It may also act by disrupting the bacterial cell membrane, leading to bacterial death.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine has been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth and proliferation. It has also been found to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane. Additionally, 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine has been shown to possess anti-inflammatory effects, which may be attributed to its ability to inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine in lab experiments is its potent anticancer and antimicrobial activity, which makes it a valuable tool for studying cancer and bacterial diseases. However, one of the limitations of using 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine in lab experiments is its potential toxicity, which may require the use of lower concentrations or alternative compounds.
Direcciones Futuras
There are several future directions for research on 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential therapeutic applications in other fields of research, such as neurodegenerative diseases and autoimmune disorders. Additionally, future research may focus on developing more potent and selective analogs of 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine with less toxicity and improved efficacy.
Conclusion:
In conclusion, 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its potent anticancer and antimicrobial activity, as well as its anti-inflammatory effects, make it a valuable tool for studying cancer, bacterial diseases, and inflammatory diseases. However, its potential toxicity may require the use of lower concentrations or alternative compounds. Future research may focus on further investigating its mechanism of action, exploring its potential therapeutic applications in other fields of research, and developing more potent and selective analogs of 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine.
Métodos De Síntesis
The synthesis of 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine involves the reaction of 3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine with 3-methylbenzene-1-amine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine in its pure form.
Aplicaciones Científicas De Investigación
3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, antimicrobial activity, and anti-inflammatory effects. Studies have shown that 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine has been shown to possess anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
136389-77-0 |
|---|---|
Nombre del producto |
3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine |
Fórmula molecular |
C17H16N4O2 |
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
5-methyl-N-(3-methylphenyl)-4-nitro-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C17H16N4O2/c1-12-7-6-8-14(11-12)18-17-16(21(22)23)13(2)19-20(17)15-9-4-3-5-10-15/h3-11,18H,1-2H3 |
Clave InChI |
VDFZDGKRTOSDRC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=C(C(=NN2C3=CC=CC=C3)C)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=CC=C1)NC2=C(C(=NN2C3=CC=CC=C3)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



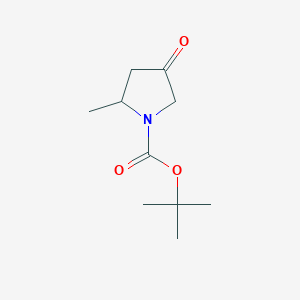
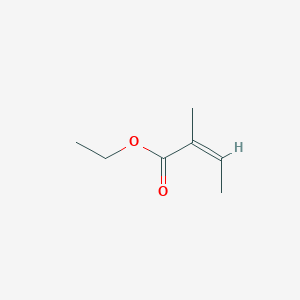
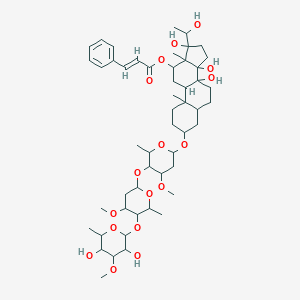
![Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B153183.png)
![Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153184.png)
